1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one
Description
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one (CAS 2059966-57-1) is a heterocyclic compound featuring a piperidin-2-one core substituted with a 3-acetylphenyl group at position 1 and a propanoyl moiety at position 3 (). The acetylphenyl group introduces electron-withdrawing characteristics, while the propanoyl side chain may enhance solubility and intermolecular interactions.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-3-15(19)14-8-5-9-17(16(14)20)13-7-4-6-12(10-13)11(2)18/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
InChI Key |
WRVOHLSKQKBJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 3-propanoylpiperidin-2-one under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the acetyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activities, and it is investigated for its therapeutic potential in treating various diseases. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one (): This analog replaces the acetyl group with a fluoro and methoxy substituent on the phenyl ring. For instance, fluorine may enhance metabolic stability, while methoxy groups could increase lipophilicity.
- acetyl). Chlorine’s steric bulk and electronegativity may reduce conformational flexibility compared to the planar acetyl group, influencing interactions with hydrophobic pockets in enzymes.
Heterocyclic Core Modifications
- 1-(3-Acetylphenyl)imidazolidin-2-one (): Replacing the six-membered piperidin-2-one with a five-membered imidazolidinone ring reduces ring strain but limits the spatial arrangement of substituents.
- 1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone (): The pyrrolidine carbonyl group introduces a secondary amide linkage absent in the target compound. This modification could enhance hydrogen-bonding capacity, favoring interactions with polar residues in proteins.
Functional Group Comparisons
- Urea Derivatives (): Compounds like 1-(2-(3-acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea () replace the propanoyl group with a urea moiety. Urea derivatives are known for strong hydrogen-bonding capabilities, which may improve target selectivity but reduce membrane permeability compared to the ester-containing target compound.
- However, thioureas are generally less stable than carbonyl-containing compounds under physiological conditions.
Key Structural and Functional Data
| Compound Name | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one | Piperidin-2-one | 3-Acetylphenyl, propanoyl | Balanced hydrophobicity; modular synthesis | Limited stability data |
| 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one | Piperidin-2-one | Fluoro, methoxy | Enhanced metabolic stability | Reduced electron-withdrawing effects |
| 1-(3-Chlorophenyl)piperazin-2-one HCl | Piperazin-2-one | 3-Chlorophenyl | Improved steric bulk | Reduced conformational flexibility |
| 1-(3-Acetylphenyl)imidazolidin-2-one | Imidazolidin-2-one | 3-Acetylphenyl | Smaller ring for flat binding sites | Higher ring strain |
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